N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207014-36-5
Cat. No.: VC4970807
Molecular Formula: C23H19N5O3
Molecular Weight: 413.437
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207014-36-5 |
|---|---|
| Molecular Formula | C23H19N5O3 |
| Molecular Weight | 413.437 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H19N5O3/c1-15-4-7-18(8-5-15)28-22(17-3-2-10-24-13-17)21(26-27-28)23(29)25-12-16-6-9-19-20(11-16)31-14-30-19/h2-11,13H,12,14H2,1H3,(H,25,29) |
| Standard InChI Key | RWJSMWHLTJPPPP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s architecture combines three distinct heterocyclic systems: a 1,2,3-triazole ring, a 2H-1,3-benzodioxole group, and a pyridine unit. The triazole ring serves as the central scaffold, with the benzodioxole methyl group attached at position 4 and the 4-methylphenyl and pyridin-3-yl substituents at positions 1 and 5, respectively.
Structural Characteristics
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.437 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| logP (Partition Coefficient) | 3.2 (predicted) |
The benzodioxole moiety enhances lipophilicity, facilitating membrane permeability, while the pyridine group contributes to π-π stacking interactions with biological targets.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzodioxole methylene protons ( 4.25–4.40 ppm) and the pyridine aromatic protons ( 8.50–8.70 ppm). Infrared (IR) spectroscopy confirms carboxamide C=O stretching at 1680 cm.
Synthesis and Reaction Pathways
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Synthetic Steps
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Precursor Preparation:
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The alkyne precursor, 4-methylphenyl propargyl ether, is synthesized via nucleophilic substitution.
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The azide component, (2H-1,3-benzodioxol-5-yl)methyl azide, is prepared from benzodioxole-5-methanol using sodium azide.
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Cycloaddition Reaction:
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The azide and alkyne undergo [3+2] cycloaddition in dimethylformamide (DMF) at 60°C with Cu(I) catalysis, yielding the triazole core.
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Subsequent carboxamide formation involves coupling with pyridine-3-carboxylic acid using EDCI/HOBt activation.
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Optimization and Yield
Reaction optimization with cobalt(II) naphthenate in diisobutyl adipate at 78°C improves yield to 97% . Critical parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF/Ethanol (3:1) |
| Catalyst | CuI (5 mol%) |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
Biological Activity and Mechanisms
The compound exhibits broad-spectrum biological activity, primarily attributed to its triazole and pyridine motifs.
Antimicrobial Efficacy
In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The mechanism involves disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis via binding to penicillin-binding proteins.
Comparative Analysis with Heterocyclic Analogues
The compound’s bioactivity surpasses that of oxetane and pyrazolo[3,4-d]pyrimidine derivatives in terms of selectivity and potency:
| Compound Class | IC (MCF-7) | logP |
|---|---|---|
| Triazole (This Study) | 12 µM | 3.2 |
| Oxetane | 45 µM | 2.8 |
| Pyrazolo[3,4-d]pyrimidine | 28 µM | 3.5 |
The triazole’s balanced lipophilicity and hydrogen-bonding capacity optimize pharmacokinetic properties.
Future Directions and Applications
Drug Development
Structural modifications, such as fluorination of the benzodioxole ring, could enhance blood-brain barrier penetration for neuro-oncology applications.
Agricultural Chemistry
The compound’s antifungal properties warrant exploration as a seed treatment agent against Fusarium species.
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